2-(Pyridin-2-ylmethyl)benzo[d]oxazole
Overview
Description
2-(Pyridin-2-ylmethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C12H8N2O. It consists of a benzoxazole ring fused with a pyridine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)benzo[d]oxazole typically involves the condensation of 2-aminobenzoxazole with 2-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzoxazole and pyridine derivatives .
Scientific Research Applications
2-(Pyridin-2-ylmethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)benzo[d]oxazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)benzo[d]oxazole
- 2-(Pyridin-2-yl)imidazole
- 2-(Pyridin-2-yl)pyrimidine
Uniqueness
2-(Pyridin-2-ylmethyl)benzo[d]oxazole is unique due to the presence of both benzoxazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new compounds with diverse biological and chemical activities .
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-7-12-11(6-1)15-13(16-12)9-10-5-3-4-8-14-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFZMBYJFAXDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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